molecular formula C21H19ClN4O2S B6500500 N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide CAS No. 954619-25-1

N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B6500500
CAS No.: 954619-25-1
M. Wt: 426.9 g/mol
InChI Key: ODIVJRDDLYIPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,3-thiazol ring. The thiazol moiety is further substituted with a 4-(3-chlorophenyl)piperazine-1-carbonyl group. This compound’s design integrates key pharmacophoric elements: the benzamide group may contribute to hydrogen bonding interactions, the thiazol ring offers metabolic stability, and the 3-chlorophenylpiperazine moiety could enhance receptor binding, particularly in the central nervous system (CNS) or cardiovascular targets .

Properties

IUPAC Name

N-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-16-7-4-8-17(13-16)25-9-11-26(12-10-25)20(28)18-14-29-21(23-18)24-19(27)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIVJRDDLYIPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3-Thiazole Core

The thiazole ring is constructed via the Hantzsch thiazole synthesis, involving the reaction of a thioamide with an α-halo carbonyl compound. For this compound, thiourea derivatives are cyclized with α-bromoacetophenone analogs under refluxing ethanol. For example, 2-aminothiazole intermediates are generated by treating thiourea with bromoketones at 80–100°C for 6–8 hours. Alternative methods include cyclocondensation of thiosemicarbazides with α-halo ketones, though this route is less commonly reported for disubstituted thiazoles.

Key Reaction Conditions

  • Reagents : Thiourea, α-bromoacetophenone, ethanol.

  • Temperature : 80–100°C.

  • Yield : 60–75% (crude), requiring chromatographic purification.

Benzamide Functionalization

The final step involves substituting the thiazole’s secondary amine with a benzamide group. Benzoyl chloride is reacted with the intermediate 4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-amine in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in tetrahydrofuran (THF) at room temperature for 4–6 hours, followed by aqueous workup to isolate the product.

Critical Parameters

  • Molar Ratio : 1:1.2 (amine to benzoyl chloride) prevents over-acylation.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) yields >95% purity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using gradients of ethyl acetate and hexane. High-performance liquid chromatography (HPLC) with C18 columns further refines the compound for analytical standards.

Spectroscopic Validation

  • ¹H NMR : Distinct signals include δ 7.8–8.2 ppm (aromatic protons), δ 3.4–3.7 ppm (piperazine CH₂), and δ 2.1 ppm (amide NH).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 427.9 [M+H]⁺.

Yield Optimization and Challenges

Yield Considerations

  • Thiazole Formation : 65–70% yield after purification.

  • Piperazine Coupling : 80–85% yield due to steric hindrance.

  • Benzamide Attachment : 75–80% yield, influenced by amine reactivity.

Common Side Reactions

  • O-Acylation : Minimized by using bulky bases like Et₃N.

  • Piperazine Ring Opening : Avoided by maintaining low temperatures during acyl chloride reactions.

Alternative Synthetic Routes

Solid-Phase Synthesis

Recent advancements explore polymer-supported reagents for the thiazole ring assembly, reducing purification steps. However, yields remain suboptimal (50–60%) compared to solution-phase methods.

Microwave-Assisted Reactions

Microwave irradiation accelerates the piperazine coupling step, reducing reaction time from 16 hours to 45 minutes with comparable yields .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C3333H3737ClN44O44S
  • IUPAC Name : N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide

Neurological Disorders

Research indicates that compounds similar to this compound exhibit potential in treating neurological disorders. For instance, derivatives have been explored as muscarinic receptor antagonists, which could be beneficial for conditions like Alzheimer’s disease and Lewy Body Dementia .

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that piperazine derivatives showed significant activity against muscarinic receptors, suggesting potential use in treating cognitive deficits associated with neurodegenerative diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazole derivatives have been shown to inhibit the growth of various cancer cell lines. The thiazole ring is known for its ability to interact with biological targets involved in cancer progression.

Data Table: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-710
Compound BHeLa15
This compoundA54912

Antimicrobial Properties

Studies have indicated that thiazole-containing compounds possess antimicrobial activities against various pathogens. This makes them candidates for developing new antimicrobial agents.

Case Study : Research published in Antimicrobial Agents and Chemotherapy reported that thiazole derivatives exhibited significant antibacterial activity against strains of Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Pharmacological Mechanisms

The pharmacological effects of this compound can be attributed to its ability to interact with multiple biological targets:

  • Muscarinic Receptors : The compound acts as an antagonist, which may help in modulating neurotransmitter release and improving cognitive function.
  • Enzymatic Inhibition : Thiazole derivatives often inhibit enzymes involved in tumor progression and microbial resistance mechanisms.

Mechanism of Action

The mechanism of action of N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The piperazine and thiazole rings are known to interact with various biological receptors, potentially inhibiting or activating specific pathways. This interaction can lead to therapeutic effects, such as antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituents, synthetic pathways, and biological activities.

Structural Analogues with Thiazol-Benzamide Backbone

N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)

  • Structure : Shares the thiazol-benzamide scaffold but lacks the piperazine-carbonyl group. The 4-chlorophenyl substitution on benzamide differs from the target’s 3-chlorophenylpiperazine.
  • Activity : Exhibited significant anti-inflammatory activity (carrageenan-induced rat paw edema model) .
  • Key Difference : Absence of piperazine may reduce CNS receptor interaction but improve solubility.

N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]acetamide (12)

  • Structure : Simpler analog with a thiazol ring and 3-chlorophenyl group but replaces benzamide with acetamide.
  • Synthesis : Purchased from Enamine; LCMS data confirmed purity .
  • Key Difference : Lack of benzamide and piperazine limits hydrogen-bonding capacity and receptor specificity.

4-tert-Butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide Structure: Features a sulfamoyl linker instead of piperazine-carbonyl. The tert-butyl group enhances lipophilicity. Application: Used in studies requiring sulfonamide-based enzyme inhibition .

Piperazine-Containing Derivatives

JJGW01 (2-{4-[4-(3-Chlorophenyl)piperazin-1-yl]butoxy}benzamide hydrochloride) Structure: Shares the 3-chlorophenylpiperazine group but connects via a butoxy chain to benzamide. Activity: Demonstrated α1-adrenolytic properties, suggesting utility in hypertension or benign prostatic hyperplasia . Key Difference: The flexible butoxy linker may reduce steric hindrance compared to the rigid carbonyl-thiazol linkage in the target compound .

N-(2-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4) Structure: Piperazine substituted with a 2-chlorophenyl group and linked to a quinazolinone core. Synthesis: 45.2% yield; melting point 197.9–199.6°C .

Substituent Effects on Activity

  • Chlorophenyl Position :
    • Meta-substitution (3-chlorophenyl) in the target compound and JJGW01 may favor interactions with serotonin or dopamine receptors .
    • Para-substitution (4-chlorophenyl) in compound 5c and derivatives correlates with anti-inflammatory or antimicrobial activity .
  • Piperazine Modifications: Carbonyl linkage (target compound) vs. sulfamoyl () or butoxy (JJGW01) groups alters electron distribution and binding kinetics.

Research Findings and Implications

  • Anti-inflammatory Potential: Thiazol-benzamide derivatives (e.g., 5c) show promise, but the target’s piperazine group may redirect activity toward CNS targets .
  • Receptor Specificity : Piperazine-containing compounds like JJGW01 highlight the importance of linker flexibility in adrenergic receptor binding .
  • Synthetic Accessibility : The target compound’s piperazine-carbonyl-thiazol linkage requires precise synthesis, contrasting with simpler acetamide or sulfamoyl analogs .

Biological Activity

N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C21H19ClN4O2S
Molecular Weight: 426.9 g/mol
IUPAC Name: this compound
CAS Number: 954619-25-1

The compound features a thiazole moiety linked to a piperazine derivative, which is critical for its biological activity. The presence of the chlorophenyl group enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Derivative Synthesis: The piperazine ring is introduced via a reaction with carbonyl compounds.
  • Final Coupling Reaction: The benzamide structure is formed by coupling the thiazole and piperazine components.

Anticancer Activity

Research indicates that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. For example:

  • In vitro Studies: this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values were comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Specific Pathways: It has been suggested that this compound interacts with proteins involved in cell signaling pathways associated with cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Chlorophenyl Group: The presence of the chlorophenyl group is essential for enhancing binding affinity to target proteins .
  • Thiazole Moiety: Variations in the thiazole structure have been shown to affect the compound's potency against different cancer cell lines .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • Study on Piperazine Derivatives: A series of piperazine derivatives were evaluated for their anticancer properties, revealing that modifications in the aromatic rings significantly affected their cytotoxicity against various cancer cell lines .
  • Thiazole-Based Compounds: Research demonstrated that thiazole-containing compounds exhibited potent activity against multiple cancer types, reinforcing the importance of this moiety in drug design .

Q & A

Q. What synthetic routes are reported for preparing N-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}benzamide and related analogs?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Coupling reactions : Use of HBTU or BOP as coupling agents with THF as solvent and Et3_3N as a base to activate carboxyl groups (e.g., piperazine-1-carbonyl derivatives) .
  • Thiazole ring formation : Condensation of thioureas with α-haloketones or via cyclization of thioamides under reflux conditions .
  • Purification : Silica gel column chromatography with gradients of methanol/dichloromethane or ethyl acetate/hexane, followed by recrystallization for high-purity isolation .

Q. How is the structural integrity of this compound validated in synthetic studies?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm piperazine, thiazole, and benzamide connectivity. For example, piperazine protons appear as multiplets at δ 2.5–3.5 ppm, while thiazole C-2 protons resonate near δ 7.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+^+ peaks matching calculated values within 2 ppm error) .
  • X-ray crystallography : Used to resolve ambiguous stereochemistry in analogs (e.g., tert-butyl-protected piperazine derivatives) .

Q. What preliminary biological activities are reported for this compound?

  • Methodological Answer :
  • Antimycobacterial activity : In vitro testing against M. tuberculosis H37Rv and drug-resistant strains using BACTEC MGIT 960 system, with MIC values ≤100 µg/mL indicating potent inhibition .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess mitotic pathway disruption via Hec1/Nek2 targeting .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of action against Mycobacterium tuberculosis?

  • Methodological Answer :
  • Target identification : Use SEA Search Service to predict protein targets (e.g., enoyl-ACP reductase [InhA]) .
  • Docking workflow :

Prepare ligand and receptor (InhA PDB: 1BVR) in UCSF Chimera.

Perform AutoDock Vina simulations with a grid box centered on the NADH-binding site.

Analyze binding poses with ΔG ≤ -11.9 kcal/mol, indicating strong affinity .

  • Validation : Compare binding interactions with known inhibitors (e.g., isoniazid) to confirm shared mechanisms .

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Experimental variables : Compare assay conditions (e.g., M. tuberculosis strain variants, nutrient media composition) .
  • Structural analogs : Evaluate SAR trends (e.g., 3-chlorophenyl vs. 2,3-dichlorophenyl substitution in piperazine derivatives) to identify critical pharmacophores .
  • Computational validation : Use SwissADME to predict bioavailability differences (e.g., logP, PSA) impacting in vivo vs. in vitro efficacy .

Q. What strategies optimize selectivity for dopamine D3 receptors over D2/D4 subtypes?

  • Methodological Answer :
  • Alkyl chain elongation : Extending the N-butyl linker improves D3 affinity (e.g., Ki_i = 0.13 nM for butyl vs. 31 nM for ethyl derivatives) .
  • Substituent modification : Replace 3-methoxyphenyl with 7-methoxybenzofuran to reduce off-target binding (e.g., 5-HT1A_{1A}, α1_1 receptors) .
  • Radioligand displacement assays : Use [3^3H]spiperone for D2 and [3^3H]PD128907 for D3 to quantify selectivity ratios .

Q. How to design experiments assessing mitotic pathway inhibition in cancer models?

  • Methodological Answer :
  • In vitro :
  • Synchronize cells in G2/M phase (nocodazole treatment), then treat with compound (1–10 µM) and monitor mitotic arrest via flow cytometry (phospho-histone H3 staining) .
  • In vivo :
  • Xenograft models (e.g., MDA-MB-231 tumors in nude mice) with daily oral dosing (10–50 mg/kg). Measure tumor volume and Hec1/Nek2 protein levels via Western blot .

Data Contradiction Analysis

Q. Conflicting reports on cytochrome P450 inhibition: How to validate predictions?

  • Methodological Answer :
  • In silico screening : SwissADME predicts CYP2C19, CYP2C9, CYP2D6, and CYP3A4 inhibition but not CYP1A2 .
  • Experimental validation :

Use fluorogenic CYP450 substrates (e.g., Vivid® assays) in human liver microsomes.

Measure IC50_{50} values and compare with clinical inhibitors (e.g., ketoconazole for CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.